molecular formula C9H10ClFO B1426851 1-(2-Chloro-6-fluorophenyl)propan-1-ol CAS No. 1226405-69-1

1-(2-Chloro-6-fluorophenyl)propan-1-ol

Cat. No. B1426851
M. Wt: 188.62 g/mol
InChI Key: DNNYTGFHRGABPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Chloro-6-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO. It has a molecular weight of 188.63 . This compound is used for research purposes .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One area of scientific research involving “1-(2-Chloro-6-fluorophenyl)propan-1-ol” is the synthesis of fluorinated compounds, which are crucial in various fields including pharmaceuticals, agrochemicals, and materials science. Fluorine-containing functionalities significantly influence the physical, chemical, and biological properties of molecules. The development of environmentally friendly and efficient methods for incorporating fluorinated groups into target molecules has gained significant interest. Aqueous fluoroalkylation, for example, represents an environment-benign approach to introducing fluorinated or fluoroalkylated groups into molecules, highlighting the importance of green chemistry in fluorine chemistry (Hai‐Xia Song et al., 2018).

Environmental and Health Impact Studies

Another crucial application is the investigation of the environmental occurrence, exposure, and health risks of fluorinated chemicals, including those structurally related to “1-(2-Chloro-6-fluorophenyl)propan-1-ol”. Studies have examined the fate, effects, and toxicological profiles of various per- and polyfluoroalkyl substances (PFAS), which share similar concerns due to their persistence, bioaccumulation, and potential toxicity. Research in this field aims to understand the behavior of these compounds in the environment and their impact on human health, contributing to the development of safer and more sustainable chemical practices (G. Munoz et al., 2019).

Optoelectronic Materials

Research into the synthesis and application of fluorinated compounds extends into the field of optoelectronics as well. Compounds derived from or related to “1-(2-Chloro-6-fluorophenyl)propan-1-ol” have been investigated for their potential in creating novel optoelectronic materials. These materials are essential for the development of devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The unique properties conferred by fluorinated groups make these compounds particularly valuable in designing materials with desired electronic and photophysical characteristics, paving the way for advances in electronic and photonic technologies (G. Lipunova et al., 2018).

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNYTGFHRGABPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.